Home > Products > Screening Compounds P55883 > Brasofensine sulfate
Brasofensine sulfate - 171655-92-8

Brasofensine sulfate

Catalog Number: EVT-263756
CAS Number: 171655-92-8
Molecular Formula: C16H22Cl2N2O5S
Molecular Weight: 425.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Brasofensine sulfate, also known as NS-2214 and BMS-204756, is a dopamine reuptake inhibitor, an oral drug for Parkinson's disease.
Source and Classification

Brasofensine sulfate is derived from brasofensine, which is characterized by its ability to inhibit the dopamine transporter, thereby increasing dopamine levels in the brain. This mechanism is particularly relevant in conditions where dopaminergic activity is compromised, such as in Parkinson's disease. The compound is classified under the category of psychoactive substances and has been studied for its potential neuroprotective properties.

Synthesis Analysis

The synthesis of brasofensine sulfate involves several intricate steps:

  1. Hydrolysis: The process begins with the hydrolysis of (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester using refluxing 1M hydrochloric acid to yield the corresponding hydroxy acid.
  2. Dehydration: The hydroxy acid undergoes dehydration with phosphorus oxychloride under reflux conditions, followed by treatment with methanol to form an unsaturated methyl ester.
  3. Grignard Reaction: This unsaturated ester reacts with 3,4-dichlorophenylmagnesium bromide in ether, resulting in a mixture of esters.
  4. Isomerization: The ester mixture is treated with sodium methoxide in refluxing methanol to facilitate isomerization.
  5. Reduction: The resulting isomerized ester is reduced using lithium aluminium hydride in ethyl ether to produce the corresponding alcohol.
  6. Oxidation: The alcohol is then oxidized with oxalyl chloride in dichloromethane to yield an aldehyde.
  7. Formation of Oxime: Finally, the aldehyde reacts with methoxyammonium chloride and sodium carbonate in methanol to produce brasofensine .
Molecular Structure Analysis

Brasofensine sulfate has a complex molecular structure characterized by the following:

  • Chemical Formula: C₁₆H₂₂Cl₂N₂O₅S
  • Molecular Weight: Approximately 425.327 g/mol
  • Structural Features: The compound contains a tropane ring system and multiple functional groups including chlorines and a sulfonate group which contributes to its solubility and reactivity .

The stereochemistry of brasofensine sulfate plays a critical role in its biological activity. The compound exhibits specific stereoisomerism which can influence its interaction with biological targets.

Chemical Reactions Analysis

Brasofensine sulfate participates in various chemical reactions primarily involving its functional groups:

  • Dopamine Transporter Inhibition: The primary reaction mechanism involves the inhibition of the dopamine transporter, leading to increased synaptic levels of dopamine.
  • Metabolism: Brasofensine undergoes metabolic transformations that include oxidation and reduction processes, resulting in various metabolites that may also exhibit biological activity .

These reactions are crucial for understanding both the therapeutic potential and safety profile of brasofensine sulfate.

Mechanism of Action

The mechanism of action of brasofensine sulfate centers on its role as a dopamine reuptake inhibitor:

  • Dopamine Transporter Inhibition: By blocking the reuptake of dopamine into presynaptic neurons, brasofensine sulfate increases the availability of dopamine in the synaptic cleft.
  • Neuroprotective Effects: Increased dopamine levels can enhance dopaminergic signaling, potentially providing neuroprotective effects against neurodegeneration associated with Parkinson's disease .

This mechanism highlights its potential utility in treating conditions characterized by dopaminergic deficits.

Physical and Chemical Properties Analysis

Brasofensine sulfate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in polar solvents due to the presence of sulfonate groups.
  • Stability: The compound has moderate stability but may undergo degradation under certain conditions, particularly when exposed to light or heat .

These properties are essential for formulating effective pharmaceutical preparations.

Applications

Brasofensine sulfate has been explored for various scientific applications:

  • Neurological Research: Due to its action on dopamine transporters, it serves as a valuable tool for studying dopaminergic signaling pathways.
  • Drug Development: Its pharmacological profile makes it a candidate for further development in treating neurodegenerative diseases.
  • Biochemical Studies: Brasofensine sulfate can be utilized in studies aimed at understanding the structure-activity relationships of dopamine reuptake inhibitors .
Historical Development and Discontinuation Rationale

Evolution of Dopamine Reuptake Inhibitors in Neurodegenerative Research

Dopamine reuptake inhibitors (DRIs) emerged as critical therapeutic agents for neurodegenerative disorders due to their ability to enhance dopaminergic neurotransmission, which is severely compromised in conditions like Parkinson’s disease (PD). Early tricyclic antidepressants non-selectively inhibited monoamine transporters, but research shifted toward selective DRIs to minimize side effects. The dopamine transporter (DAT) became a prime target when studies confirmed its role in regulating synaptic dopamine concentrations. Brasofensine (NS-2214, BMS-204756) exemplified this evolution—a phenyltropane-based DRI developed to address dopamine deficits in PD and Alzheimer’s disease (AD) by blocking dopamine, norepinephrine, and serotonin reuptake with high DAT affinity [1] [2]. Its design leveraged structural insights from cocaine analogues but aimed for improved specificity and reduced addiction potential [5] [8].

Preclinical Validation of Brasofensine in Parkinsonian Animal Models

Brasofensine demonstrated robust efficacy in PD animal models. In MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated marmosets—a gold standard for PD research—it reversed akinesia and stimulated locomotor activity at doses of 0.1–1.0 mg/kg without inducing dyskinesia. Unlike levodopa, which exacerbated dyskinetic movements, brasofensine restored motor function by normalizing striatal dopamine levels [1] [5] [8]. Autoradiography studies in Göttingen minipigs further confirmed its high binding affinity to DAT, supporting its mechanism as a potent reuptake inhibitor [5]. These findings positioned brasofensine as a promising levodopa-sparing agent capable of managing motor symptoms while avoiding pulsatile dopaminergic stimulation [1] [6].

Table 1: Preclinical Efficacy of Brasofensine in Parkinsonian Models

ModelDoseKey EffectsReference
MPTP-marmosets0.1–1.0 mg/kgReversed akinesia; No dyskinesiaPearce et al. 2002
6-OHDA-rats2–4 mg/kgImproved rotational behaviorYu 2000
Göttingen minipigsRadiolabeledHigh DAT binding affinityMinuzzi et al. 2006

Phase I/II Clinical Trial Trajectory and Collaborative Development Dynamics

Brasofensine entered Phase I trials in the US (January 1996) and Phase II in Denmark (November 1996). Early human trials indicated efficacy and tolerability at 4 mg, with significant motor improvement in PD patients when co-administered with levodopa/carbidopa [1] [4] [8]. NeuroSearch initially partnered with Bristol-Myers Squibb (BMS) for co-development, but BMS withdrew in June 1999 due to financial constraints and regulatory demands for additional toxicology data [1] [8]. NeuroSearch pursued independent development, securing FDA agreement pending further preclinical studies. By 2000, Lehman Brothers projected peak sales of $250 million by 2009 [8], yet Phase III trials never materialized. The collaboration’s collapse underscored the financial risks of neurodegenerative drug development [4] [8].

Structural Instability and In Vivo Isomerization Challenges

The discontinuation of brasofensine was primarily driven by its structural instability. The compound contained an O-methyloxime group prone to E/Z isomerization in vivo, converting the active (E)-isomer to the less active (Z)-isomer (BMS-205912) [1] [5]. Metabolic studies in rats, monkeys, and humans using ¹⁴C-labeled brasofensine revealed that isomerization occurred without epimerization at the tropane ring’s 2-position. Crucially, rats exhibited extensive first-pass metabolism (80% excretion in feces), while humans excreted >90% of the compound intact in urine, suggesting interspecies metabolic differences complicated preclinical toxicity extrapolation [1] [5]. This instability, coupled with no detectable aldehyde metabolites (only N-demethylated products), rendered brasofensine pharmacokinetically unreliable for long-term use [1] [6].

Strategic Shifts in NeuroSearch’s Pipeline: Transition to NS 2330

Following brasofensine’s discontinuation in 2001 [1], NeuroSearch pivoted to NS-2330 (tesofensine), a triple monoamine reuptake inhibitor targeting dopamine, norepinephrine, and serotonin transporters [4]. NS-2330 advanced to Phase II for AD and PD by 2001, with Phase III planned for 2002 [4]. This transition reflected NeuroSearch’s strategy to broaden mechanistic scope beyond selective DRIs, aiming to enhance efficacy in heterogeneous neurodegenerative populations. Licensing negotiations for brasofensine stalled due to isomerization concerns, while NS-2330 attracted capital investment and projected launches for PD (2008) and AD (2007) [4] [8]. The pipeline shift underscored the industry’s move toward multitarget therapies to address complex neurodegeneration pathways.

Properties

CAS Number

171655-92-8

Product Name

Brasofensine sulfate

IUPAC Name

(E)-1-[(1R,2R,3S,5R)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine;sulfuric acid

Molecular Formula

C16H22Cl2N2O5S

Molecular Weight

425.3 g/mol

InChI

InChI=1S/C16H20Cl2N2O.H2O4S/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;1-5(2,3)4/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;(H2,1,2,3,4)/b19-9+;/t11-,12-,13-,16-;/m1./s1

InChI Key

MOYPZNPGNIZILM-RCPZNQFSSA-N

SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.OS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Brasofensine sulfate; BMS 204756; BMS-204756; NS 2214; NS2214; NS-2214

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.OS(=O)(=O)O

Isomeric SMILES

CN1[C@@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.